N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide
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Overview
Description
This compound is a benzamide derivative, which contains an indole ring and a nitro group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate indole and benzamide derivatives. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide moiety, and a nitro group. These functional groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitro group could make the compound susceptible to reduction reactions .Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
Synthesis Methods
The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide involves several steps, starting with the reaction of 4-fluoroaniline and 2-nitrobenzoyl chloride to form 4-fluoro-2-nitrobenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(1H-indol-3-yl)ethylamine to form the desired product, this compound. The final product is then purified using column chromatography.
Scientific Research Applications
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Safety and Hazards
properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-16-11-9-15(10-12-16)21-22(17-5-1-3-7-19(17)26-21)31-14-13-25-23(28)18-6-2-4-8-20(18)27(29)30/h1-12,26H,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUDVNQRPONGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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